An In-depth Technical Guide to the Physicochemical Properties of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)
An In-depth Technical Guide to the Physicochemical Properties of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). DSDA is an important monomer used in the synthesis of high-performance polyimides, which are known for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] This document details the chemical structure, molecular characteristics, and key physical data of DSDA. It also includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a discussion of its solubility and spectral properties. This guide is intended to be a valuable resource for researchers and professionals working with DSDA in materials science, polymer chemistry, and related fields.
Chemical and Physical Properties
3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride, also known by synonyms such as 4,4'-Sulfonyldiphthalic anhydride and DSDA, is a white to off-white crystalline powder.[2][3] It is a key building block in the production of aromatic polyimides due to the sulfone group which enhances thermal resistance and oxidative stability in the resulting polymers.[1]
General Properties
A summary of the general physicochemical properties of DSDA is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₆O₈S | [4] |
| Molecular Weight | 358.28 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 275 - 289 °C | [3][5][6] |
| Boiling Point (Predicted) | 718.5 ± 45.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [6] |
| Flash Point (Predicted) | 388.4 ± 28.7 °C | [6] |
| Refractive Index (Predicted) | 1.697 | [6] |
| CAS Number | 2540-99-0 | [2] |
Solubility
DSDA is known to be soluble in aprotic polar solvents. Polyimides based on DSDA generally exhibit better solubility in these solvents compared to conventional polypyromellitimides.[1] While comprehensive quantitative solubility data is limited in publicly available literature, its solubility in N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) is well-established, as these are common solvents for polyimide synthesis.[1][7] It is generally insoluble in water.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of DSDA.
Synthesis of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride
A common synthesis route for DSDA involves a two-step process starting from 4-chlorophthalic anhydride.[8]
Step 1: Synthesis of 3,3',4,4'-Diphenyl Thioether Tetracarboxylic Dianhydride
-
In a reaction vessel, dissolve 4-chlorophthalic anhydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sulfur and a base, for example, sodium tert-butoxide.
-
Increase the temperature to approximately 40°C and slowly add carbon disulfide dropwise.
-
Allow the reaction to proceed until the starting materials are consumed, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, partially remove the solvent under reduced pressure.
-
Add the remaining product to water to precipitate the 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry.
Step 2: Oxidation to 3,3',4,4'-Diphenylsulfone Tetracarboxylic Dianhydride
-
Dissolve the dried 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride in acetonitrile.
-
Add ceric ammonium nitrate, tetrabutylammonium iodide, and water to the solution.
-
Heat the mixture and add potassium persulfate in portions.
-
Maintain the temperature and stir until the reaction is complete.
-
Add water to the reaction mixture and cool to approximately 5°C to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride.[8]
Purification by Recrystallization
For obtaining high-purity DSDA, recrystallization is a standard procedure.
-
Select a suitable solvent or solvent mixture in which DSDA is highly soluble at elevated temperatures and sparingly soluble at room temperature. Acetic anhydride is a commonly used solvent for the recrystallization of dianhydrides.
-
Dissolve the crude DSDA in the minimum amount of the hot solvent to create a saturated solution.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the purified DSDA.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[9]
Characterization Methods
The melting point of DSDA can be determined using a standard melting point apparatus with capillary tubes.
-
Finely powder a small amount of the dried DSDA.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range. A sharp melting point range (typically within 1-2 °C) is indicative of high purity.
A qualitative and semi-quantitative assessment of DSDA's solubility can be performed as follows:
-
In separate, labeled test tubes, add a pre-weighed amount of DSDA (e.g., 10 mg) to a specific volume of various solvents (e.g., 1 mL) such as water, NMP, DMAc, acetone, and chloroform.
-
Agitate the mixtures at a constant temperature (e.g., room temperature, 25°C) for a set period.
-
Visually observe if the solid dissolves completely.
-
If the substance dissolves, incrementally add more solute until a saturated solution is formed to determine the approximate solubility.
-
For a more quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved DSDA can be determined using a suitable analytical technique like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
FTIR spectroscopy is used to identify the functional groups present in the DSDA molecule.
-
Prepare a sample by either mixing a small amount of DSDA with potassium bromide (KBr) and pressing it into a pellet or by using a Nujol mull.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for DSDA include:
-
Anhydride C=O stretching: Two characteristic strong absorption bands around 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric).
-
Aromatic C=C stretching: Peaks in the range of 1600-1450 cm⁻¹.
-
Sulfone S=O stretching: Strong absorption bands around 1320 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-O-C stretching (in the anhydride ring): Bands in the region of 1300-900 cm⁻¹.
-
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the DSDA molecule.
-
Dissolve a small amount of DSDA in a suitable deuterated solvent, such as deuterated acetonitrile (CD₃CN).[4]
-
Record the ¹H NMR spectrum.
-
The aromatic protons of DSDA are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic rings, the carbonyl groups, and the sulfone group. The exact chemical shifts and splitting patterns will depend on the specific substitution pattern of the aromatic rings.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride.
Caption: Synthesis and purification workflow for DSDA.
General Polyimide Synthesis Pathway
DSDA is a key monomer in the synthesis of polyimides. The general two-step polymerization process is depicted below.
Caption: General two-step synthesis of polyimides from DSDA.
Conclusion
3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride is a fundamentally important monomer for the creation of high-performance polyimides. Its physicochemical properties, particularly its thermal stability imparted by the sulfone linkage, make it a valuable component in advanced materials. This guide has provided a detailed overview of its key characteristics and the experimental procedures for its synthesis and analysis. A thorough understanding of these properties is crucial for the effective utilization of DSDA in the development of new polymers and materials for demanding applications in various technological fields. Further research into the quantitative solubility of DSDA in a wider range of organic solvents at various temperatures would be beneficial for optimizing polymerization processes and other applications.
References
- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 2. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3,3',4,4'-DIPHENYLSULFONETETRACARBOXYLIC DIANHYDRIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
